molecular formula C6H10ClNO2 B13327743 6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride

6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride

Katalognummer: B13327743
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: QSRPBSMTMNMEGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-2-azaspiro[34]octan-8-one hydrochloride is a heterocyclic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents.

    Reduction: Common reducing agents can be used to modify the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Common reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

6-oxa-2-azaspiro[3.4]octan-8-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5-1-9-4-6(5)2-7-3-6;/h7H,1-4H2;1H

InChI-Schlüssel

QSRPBSMTMNMEGA-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C2(CNC2)CO1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.